



Application Note: Synthesis of 4'Methoxypropiophenone via Friedel-Crafts Acylation

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of **4'- Methoxypropiophenone**, a valuable intermediate in the pharmaceutical and fragrance industries.[1] The synthesis is achieved through the Friedel-Crafts acylation of anisole with propionyl chloride, a classic example of electrophilic aromatic substitution.[2][3] This application note includes a comprehensive experimental protocol, a summary of reaction parameters from various studies, physical and spectroscopic data for the product, and graphical representations of the reaction mechanism and experimental workflow to ensure reproducibility and clarity.

Introduction and Reaction Overview

The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis used to introduce an acyl group to an aromatic ring.[3] In this application, anisole (methoxybenzene) is acylated using propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[2][4] The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich anisole ring.[2][5]

The methoxy (-OCH₃) group on the anisole ring is an activating, ortho-, para-directing group due to its ability to donate electron density into the ring through resonance.[2][4][6] This



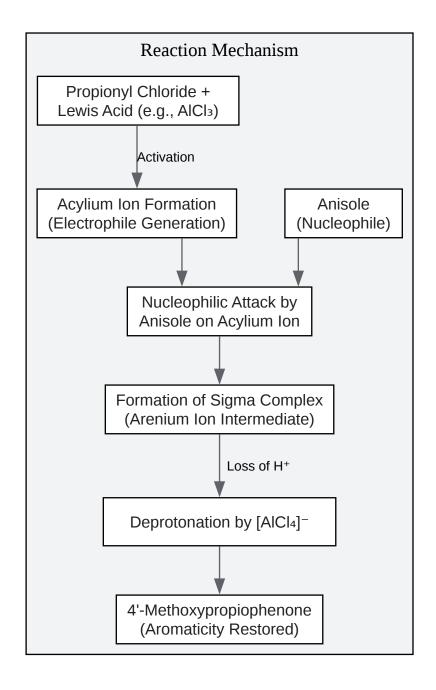
directing effect leads to the preferential formation of the para-substituted product, **4'-Methoxypropiophenone**, over the ortho isomer due to reduced steric hindrance.[2]

Reaction Scheme: Anisole + Propionyl Chloride --(Lewis Acid)--> **4'-Methoxypropiophenone** + HCl

Reaction Mechanism and Experimental Workflow

The logical flow of the synthesis involves the initial activation of the acylating agent by the Lewis acid, followed by the electrophilic substitution reaction and a subsequent aqueous workup to isolate the product.



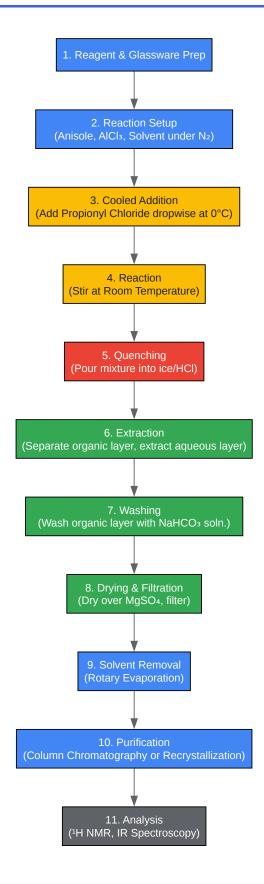


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Caption: Logical flow of the Friedel-Crafts acylation mechanism.

The experimental procedure follows a standard synthesis workflow, including reaction setup, workup, and purification stages.





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Caption: General experimental workflow for the synthesis of **4'-Methoxypropiophenone**.





Data Presentation Physical Properties of 4'-Methoxypropiophenone

The synthesized compound is a white to off-white crystalline solid at room temperature.[1] It is sparingly soluble in water but soluble in common organic solvents like ethanol and ether.[1]

Property	Value	Reference
CAS Number	121-97-1	
Molecular Formula	C10H12O2	[1]
Molar Mass	164.20 g/mol	
Melting Point	27-29 °C	
Boiling Point	273-275 °C	
Density	~1.06 g/cm³	[1]

Comparison of Reaction Conditions

The yield and efficiency of the Friedel-Crafts acylation can vary significantly based on the chosen reagents and conditions.

Catalyst	Acylating Agent	Solvent	Temp.	Time	Yield	Referenc e
AlCl ₃	Propionyl Chloride	Dichlorome thane	0°C to RT	2 hr	98%	[7]
FeCl₃	Propionyl Chloride	Dichlorome thane	RT	15 min	N/A	[4]
AlCl ₃	Acetic Anhydride	Dichlorome thane	Reflux	N/A	85.7%	[6]
Zeolite (HMOR)	Propionic Anhydride	Anisole (solvent)	100°C (373K)	N/A	~40-45%	[8]



Detailed Experimental Protocol

This protocol is based on a high-yield synthesis using aluminum chloride as the catalyst.[7]

Materials and Equipment

- Reagents: Anisole (≥99%), Propionyl chloride (≥99%), Anhydrous Aluminum Chloride (AlCl₃) (≥99%), Dichloromethane (CH₂Cl₂, anhydrous), Saturated sodium bicarbonate (NaHCO₃) solution, Anhydrous magnesium sulfate (MgSO₄), Hydrochloric acid (conc.), Deionized water, Ice.
- Equipment: Round-bottom flask, addition funnel, magnetic stirrer with stir bar, reflux condenser, nitrogen inlet, ice bath, separatory funnel, rotary evaporator, glassware for extraction and filtration, column chromatography setup.

Safety Precautions

- Conduct the reaction in a well-ventilated fume hood.
- Anhydrous aluminum chloride reacts violently with water. Handle with care in a dry environment.[9]
- Propionyl chloride is corrosive and a lachrymator.
- Dichloromethane is a volatile and potentially harmful solvent.
- Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Reaction Procedure

- Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath. Ensure the system is under a dry nitrogen atmosphere.
- Reagent Addition: To the flask, add anhydrous dichloromethane (80 mL) and anhydrous aluminum chloride (33.4 g, 250 mmol). Stir the resulting suspension.



- In a separate flask, prepare a solution of anisole (27.0 g, 250 mmol) in anhydrous dichloromethane (20 mL).
- Slow Addition: Add propionyl chloride (23.1 g, 250 mmol) dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 5°C.
- After the addition of propionyl chloride is complete, add the anisole solution dropwise over 30 minutes, again keeping the temperature below 5°C.
- Reaction: Once the additions are complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.[7]
- Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing 100 g of crushed ice and 20 mL of concentrated HCI, stirring vigorously.[9] This step decomposes the aluminum chloride complex.[10]

Workup and Purification

- Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.[4][9]
- Washing: Combine all organic layers and wash them sequentially with 50 mL of a saturated aqueous solution of sodium bicarbonate and then 50 mL of water.
- Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
- Solvent Removal: Remove the drying agent by gravity filtration and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[9]
- Purification: Purify the resulting organic residue by column chromatography (eluent: ethyl acetate/n-hexane, 1:10 v/v) to obtain pure **4'-Methoxypropiophenone**.[7]

Product Characterization

The identity and purity of the final product should be confirmed using spectroscopic methods.

• ¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the parasubstitution pattern.



- Expected chemical shifts (in CDCl₃ or DMSO-d₆): δ ~7.9 (d, 2H, aromatic protons ortho to carbonyl), δ ~7.0 (d, 2H, aromatic protons meta to carbonyl), δ 3.8 (s, 3H, -OCH₃ protons), δ 2.9 (q, 2H, -CH₂- protons), δ 1.1 (t, 3H, -CH₃ protons).[7]
- Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands.
 - A strong C=O stretch for the ketone at ~1670-1680 cm⁻¹.
 - C-O stretching for the methoxy group at ~1250 cm⁻¹ and ~1030 cm⁻¹.
 - Aromatic C-H stretching just above 3000 cm⁻¹.
 - Aliphatic C-H stretching just below 3000 cm⁻¹.

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